molecular formula C15H25NO5 B1397073 1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate CAS No. 1228603-43-7

1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate

Cat. No.: B1397073
CAS No.: 1228603-43-7
M. Wt: 299.36 g/mol
InChI Key: TZHRVOGDAVPTQH-UHFFFAOYSA-N
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Description

The compound “4-(2-Oxoethyl)-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester” is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . It contains two ester groups attached to the piperidine ring, which could potentially make it a candidate for prodrug design, where the ester groups could be cleaved in vivo to release active substances.


Molecular Structure Analysis

The piperidine ring in the molecule is a six-membered ring with one nitrogen atom, which makes it a heterocyclic compound. The ester groups are likely to be planar due to the double bond character between the carbonyl carbon and the oxygen. The molecule may exist in different conformations due to the flexibility of the piperidine ring .


Chemical Reactions Analysis

The compound contains ester groups, which are susceptible to hydrolysis under both acidic and basic conditions. The piperidine nitrogen could potentially be protonated under acidic conditions, or act as a base under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact structure, stereochemistry, and purity. Generally, esters have higher boiling points than their corresponding carboxylic acids due to their larger size, but lower than alcohols due to the lack of hydrogen bonding .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Biological Active Alkaloids : The compound was utilized in the stereoselective synthesis of various biologically active alkaloids, demonstrating its versatility as a chiral building block (Passarella et al., 2005).

  • Characterization and Antibacterial Activity : Derivatives of the compound were synthesized and characterized, with their crystal structures analyzed. These derivatives showed moderate antibacterial and antifungal activities (Kulkarni et al., 2016).

Chemical Synthesis and Characterization

  • Preparation of Piperidine-Dicarboxylic Acid Derivatives : The compound served as a synthon for betalaine pigments. Different methods, including catalytic hydrogenation and esterification, were explored for preparing its derivatives (Hermann & Dreiding, 1976).

  • Enantiopure Synthesis for Alkaloids : It was used for the synthesis of enantiopure piperidine alkaloids, demonstrating its applicability in producing specific enantiomers (Passarella et al., 2009).

Material Science and Organic Chemistry

  • Chiral Synthesis of Protected Derivatives : The compound facilitated the large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives, useful in various chemical transformations (Lau et al., 2002).

  • Generation of Piperidine Derivatives from Serine : It contributed to the asymmetric synthesis of piperidine derivatives from serine, showing its role in creating a range of amines with substituted piperidine units (Acharya & Clive, 2010).

Molecular and Structural Analysis

  • Molecular Structure Analysis : Studies were conducted to understand the crystal and molecular structure of certain derivatives, aiding in the understanding of their chemical properties (Mamat et al., 2012).

  • Building Blocks for Bifunctional Ligands : The compound was used in the preparation of bifunctional DTPA-like ligands, showcasing its utility in creating complex molecular structures (Anelli et al., 1999).

Future Directions

The future research directions for this compound could involve studying its potential biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also be interesting to study its physical and chemical properties in more detail .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-5-20-12(18)15(8-11-17)6-9-16(10-7-15)13(19)21-14(2,3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHRVOGDAVPTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Allyl-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (2.97 g, 10 mmol) was dissolved in iPrOH (50 mL) and H2O (10 mL). To this was added a aqueous solution of NaIO4 (4.68 g, 21.8 mmol) in water (40 mL), followed by addition of OsO4 (8.4 mg, crystals, in one portion) at rt. The solution was stirred at rt. After 30 min, milky cloudy formed. Stirring was continued overnight. TLC and LC/MS did not detect the SM, but it was still very milky. The reaction mixture was poured into ice water (20 mL) and EtOAc (30 mL). The two layers were separated and the aqueous layer was extracted with EtOAc (3×15 mL). The combined extracts were washed with brine, and concentrated to dryness to obtain a liquid. The liquid was subject to a distillation under reduced pressure to remove isopropanol. The remaining liquid was purified on a 50 g silica gel column, eluted with MeOH in DCM (0-5%). Note: the product is not UV active. Anisaldehyde visualization was used. The product fractions were collected and concentrated to yield 1.03 g (34% yield) of the title compound as a liquid.
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
4.68 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
8.4 mg
Type
catalyst
Reaction Step Five
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate
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1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate

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